molecular formula C11H19ClO B13850699 2,2,4,4-Tetramethylcyclohexanecarbonyl Chloride

2,2,4,4-Tetramethylcyclohexanecarbonyl Chloride

Cat. No.: B13850699
M. Wt: 202.72 g/mol
InChI Key: NWMYDSUTPQWCIV-UHFFFAOYSA-N
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Description

2,2,4,4-Tetramethylcyclohexanecarbonyl Chloride is a chemical compound with the molecular formula C11H19ClO and a molecular weight of 202.72 g/mol. It is an intermediate used in the synthesis of various chemical products, including synthetic elastomers and natural rubber.

Preparation Methods

The preparation of 2,2,4,4-Tetramethylcyclohexanecarbonyl Chloride involves several synthetic routes. One common method includes the reaction of isobutyryl chloride with triethylamine and zinc powder under reflux conditions . The reaction mixture is then cooled, filtered, and distilled under reduced pressure to obtain the desired product . Industrial production methods often involve similar steps but are optimized for large-scale synthesis.

Chemical Reactions Analysis

2,2,4,4-Tetramethylcyclohexanecarbonyl Chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form substituted products.

    Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.

    Oxidation Reactions: It can be oxidized to form carboxylic acids or other oxidized products.

Common reagents used in these reactions include hydrogen gas for reduction and oxidizing agents like potassium permanganate for oxidation . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2,4,4-Tetramethylcyclohexanecarbonyl Chloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various chemical compounds, including synthetic elastomers and natural rubber.

    Biology: The compound is used in studies related to cyclic oligomer formation in the copolymerization of isoprene with isobutylene.

    Medicine: It is investigated for its potential use in drug synthesis and other pharmaceutical applications.

    Industry: The compound is used in the production of polyesters and other industrial materials.

Mechanism of Action

The mechanism of action of 2,2,4,4-Tetramethylcyclohexanecarbonyl Chloride involves its reactivity with various molecular targets. It can act as an acylating agent, reacting with nucleophiles to form acylated products. The pathways involved in its reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

2,2,4,4-Tetramethylcyclohexanecarbonyl Chloride can be compared with similar compounds such as:

    2,2,4,4-Tetramethyl-1,3-cyclobutanediol: This compound has similar structural features but different reactivity and applications.

    2,2,4,4-Tetramethylcyclobutane-1,3-diol: Another similar compound with distinct properties and uses.

The uniqueness of this compound lies in its specific reactivity and applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C11H19ClO

Molecular Weight

202.72 g/mol

IUPAC Name

2,2,4,4-tetramethylcyclohexane-1-carbonyl chloride

InChI

InChI=1S/C11H19ClO/c1-10(2)6-5-8(9(12)13)11(3,4)7-10/h8H,5-7H2,1-4H3

InChI Key

NWMYDSUTPQWCIV-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(C(C1)(C)C)C(=O)Cl)C

Origin of Product

United States

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